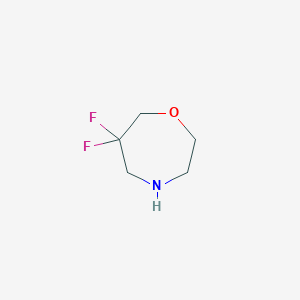

6,6-Difluoro-1,4-oxazepane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1273565-78-8 |

|---|---|

Molecular Formula |

C5H9F2NO |

Molecular Weight |

137 |

Synonyms |

6,6-difluoro-1,4-oxazepane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Difluoro 1,4 Oxazepane and Derivatives

Precursor Design and Strategic Selection for Difluorinated Oxazepanes

For a late-stage fluorination strategy, a key precursor is a 1,4-oxazepan-6-one (B12820161) derivative. This allows for the application of deoxofluorination reagents to convert the ketone into the desired gem-difluoro group. The design of such precursors involves the assembly of a seven-membered ring containing an oxygen and a nitrogen atom in a 1,4-relationship with a carbonyl group at the 6-position.

Alternatively, the use of fluorinated building blocks involves the synthesis of acyclic precursors that already contain the CF2 group. A strategically designed precursor for this approach could be a difluorinated amino alcohol derivative. The strategic placement of hydroxyl and amino functionalities allows for subsequent intramolecular cyclization to form the 1,4-oxazepane (B1358080) ring. The design of these precursors must consider the stability of the gem-difluoro group to the planned cyclization conditions.

Key Cyclization Approaches to the 1,4-Oxazepane Core

The construction of the seven-membered 1,4-oxazepane ring is a significant challenge in synthetic chemistry. nih.gov Several cyclization strategies have been developed to address this, which can be adapted for the synthesis of the 6,6-difluorinated analogue.

Intramolecular Cyclization Reactions for Seven-Membered Ring Formation

Intramolecular cyclization is a common and effective method for the formation of cyclic structures. In the context of 1,4-oxazepane synthesis, this typically involves the formation of either a C-O or a C-N bond in an appropriately functionalized acyclic precursor. For instance, the intramolecular cyclization of amino alcohols can lead to the formation of N,O-heterocycles. mdpi.com A plausible precursor for an intramolecular cyclization leading to a 1,4-oxazepan-6-one would be an N-substituted amino acid derivative with a tethered alcohol. The cyclization could be promoted by standard coupling agents.

Another approach involves the intramolecular C-N bond coupling. For example, the copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize azetidine-fused 1,4-diazepine derivatives, which can be considered analogues of oxazepanes. taylorfrancis.com A similar strategy could be envisioned for the synthesis of the 1,4-oxazepane ring system. The intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines has also been reported for the synthesis of dibenzo[b,f] researchgate.netresearchgate.netoxazepin-11(10H)-ones, demonstrating the utility of palladium-catalyzed reactions in forming the seven-membered ring. vu.nl

Multi-component Reactions and Annulation Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single step. researchgate.netnih.gov The Ugi and Passerini reactions are powerful MCRs that have been utilized in the synthesis of various heterocycles. rsc.org The synthesis of fluorinated heterocycles via MCRs is an area of growing interest. researchgate.net While specific MCRs for 6,6-difluoro-1,4-oxazepane are not widely reported, the general principles can be applied. For instance, a one-pot reaction involving a difluorinated component, an amino alcohol, and a third reactant could potentially assemble the desired scaffold.

Annulation strategies, which involve the formation of a new ring onto an existing one, are also valuable for constructing seven-membered rings. A [3+4] annulation strategy involving an aza-oxyallyl cation and an amphoteric compound has been reported for the one-step assembly of functionalized 1,4-oxazepane-3-ones. nih.govwikipedia.org This approach could potentially be adapted by using a difluorinated aza-oxyallyl cation precursor.

Stereoselective and Enantioselective Syntheses of the this compound Scaffold

The development of stereoselective and enantioselective methods for the synthesis of the this compound scaffold is crucial for its application in medicinal chemistry. Chiral 1,4-oxazepane derivatives have been synthesized from polymer-supported homoserine, demonstrating a strategy to control stereochemistry. mdpi.com

Enantioselective synthesis of related benzoxazepines has been achieved through the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes. rsc.org This method provides access to enantioenriched 1,4-benzoxazepines with high enantioselectivity. Such catalytic asymmetric strategies could potentially be adapted for the synthesis of chiral this compound by employing suitably designed difluorinated precursors.

Introduction of the Geminal Difluoro Moiety

The introduction of the geminal difluoro group is a key step in the synthesis of this compound. This can be achieved through either electrophilic or nucleophilic fluorination techniques.

Electrophilic and Nucleophilic Fluorination Techniques for C-F Bond Formation

Electrophilic Fluorination:

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. researchgate.net Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. researchgate.net For the synthesis of this compound, an electrophilic fluorination approach would likely involve the fluorination of a suitable precursor where the C6 position is activated for nucleophilic attack. For instance, an enamine or enolate derivative of a 1,4-oxazepine (B8637140) could be a substrate for electrophilic fluorination.

| Reagent | Description |

| Selectfluor® | A commercially available, stable, and effective electrophilic fluorinating reagent. |

| N-Fluorobenzenesulfonimide (NFSI) | A powerful electrophilic fluorinating agent used for a variety of substrates. |

Nucleophilic Fluorination:

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion or the reaction of a carbonyl group with a deoxofluorinating agent. A highly effective method for the synthesis of gem-difluoro compounds is the deoxofluorination of ketones. In the context of this compound synthesis, a 1,4-oxazepan-6-one precursor could be treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

| Reagent | Description |

| Diethylaminosulfur trifluoride (DAST) | A widely used reagent for the deoxofluorination of alcohols, aldehydes, and ketones. |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | A more thermally stable alternative to DAST for deoxofluorination reactions. |

Difluorocarbene Insertion Methodologies

A promising strategy for constructing gem-difluorinated rings is through the insertion of a difluorocarbene (:CF₂) unit into a pre-existing smaller ring, thereby achieving a skeletal expansion. This approach avoids the direct handling of often harsh fluorinating agents on a pre-formed seven-membered ring.

A plausible and innovative route to this compound involves the copper-catalyzed skeletal expansion of a six-membered N-protected tetrahydro-1,4-oxazine. In this proposed methodology, a difluorocarbene species, generated in situ from a stable precursor, inserts into one of the C-O bonds of the tetrahydrooxazine (B10759984) ring. researchgate.net This reaction leverages a copper-stabilized difluorocarbene to promote a site-selective insertion, which, upon hydrolysis, can yield the desired seven-membered ring. researchgate.net The choice of protecting group on the nitrogen atom is critical to ensure compatibility with the reaction conditions.

Key Features of Difluorocarbene Insertion:

Ring Expansion: Directly converts a more readily available six-membered ring into the desired seven-membered oxazepane.

Mild Conditions: The in-situ generation of difluorocarbene avoids harsh reaction conditions often associated with other fluorination methods. nih.gov

High Atom Economy: The core atoms of the precursor ring are incorporated into the final product.

Table 1: Proposed Reaction Parameters for Difluorocarbene Insertion This table is based on analogous transformations reported in the literature.

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Starting Material | N-Protected Tetrahydro-1,4-oxazine | 4-Tosyltetrahydro-1,4-oxazine | researchgate.net |

| Carbene Source | Precursor for in-situ generation of :CF₂ | (Trifluoromethyl)trimethylsilane (TMSCF₃) | researchgate.net |

| Catalyst | Copper(I) Complex | Copper(I) iodide (CuI) | researchgate.net |

| Initiator/Base | To generate the carbene species | Sodium Iodide (NaI) | researchgate.net |

| Solvent | Anhydrous, non-protic solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | researchgate.netnih.gov |

Hypervalent Iodine Reagent-Mediated Fluorination Strategies

Hypervalent iodine reagents have emerged as powerful and versatile tools for fluorination due to their mild nature, high functional group tolerance, and unique reactivity. arkat-usa.org For the synthesis of this compound, a key strategy involves the gem-difluorination of a corresponding ketone precursor, N-protected 1,4-oxazepan-6-one.

This transformation can be achieved using robust fluoroiodane reagents. For instance, cyclic hypervalent fluoroiodane reagents have been successfully employed in the synthesis of other fluorinated oxazepanes. acs.org The reaction proceeds via the conversion of the ketone to its enol or enolate form, which then attacks the electrophilic iodine center, followed by the transfer of two fluorine atoms to the alpha-carbon. The use of amine-HF complexes as a fluoride source in conjunction with an iodoarene precursor is a common method to generate the active fluorinating species in situ. arkat-usa.org

Advantages of Hypervalent Iodine Reagents:

Safety: They serve as an alternative to more hazardous fluorinating agents like elemental fluorine or sulfur tetrafluoride.

Selectivity: Modern reagents offer high selectivity for the difluorination of ketones without over-fluorination.

Catalytic Potential: Recent advances have led to the development of catalytic systems where the hypervalent iodine species is regenerated in the reaction cycle. cardiff.ac.ukrsc.org

Table 2: Selected Hypervalent Iodine Reagents for Ketone Difluorination

| Reagent Name | Structure/Formula | Key Features | Reference |

|---|---|---|---|

| Iodotoluene Difluoride | p-TolIF₂ | Commercially available, effective for various fluorinations. | researchgate.net |

| Fluoro-benziodoxole Reagent | 1-fluoro-1,2-benziodoxol-3(1H)-one | Air- and moisture-stable solid, used for fluorocyclizations. | acs.org |

Modern Catalytic Systems in this compound Synthesis

Catalysis offers efficient, selective, and sustainable routes for the synthesis of complex molecules. Both transition metal and organocatalytic systems provide distinct advantages for the construction of fluorinated heterocycles like this compound.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, copper, and ruthenium, are central to many modern C-F bond-forming reactions and the synthesis of fluorinated structures. nih.gov A key strategy involves the cyclization of an acyclic precursor that already contains the gem-difluoro unit. For example, an intramolecular Buchwald-Hartwig amination or an etherification reaction on a substrate containing a C(sp²)-CF₂ moiety could be employed.

Alternatively, palladium-catalyzed reactions can be used to construct gem-difluorinated spirocyclic compounds, demonstrating the power of this approach in building complex fluorinated scaffolds. nih.gov The gem-difluorination of a pre-formed 1,4-oxazepan-6-one could also be envisioned using transition metal catalysis, potentially via the corresponding silyl (B83357) enol ether or another activated intermediate. The challenge in many transition metal-catalyzed reactions of gem-difluoroalkenes is preventing the common side reaction of β-fluoride elimination, which would lead to monofluoroalkene products. nih.gov

Table 3: Potential Transition Metal-Catalyzed Approaches

| Catalytic Approach | Proposed Precursor | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Intramolecular Amination | 2-(2-bromoethoxy)ethylamino-2,2-difluoroethane | Pd(dba)₂ / BINAP | C-N bond formation to close the 7-membered ring | nih.gov |

| Intramolecular Etherification | N-(2-bromoethyl)-N-(2-hydroxyethyl)-2,2-difluoroacetamide | CuI / Phenanthroline | C-O bond formation to close the 7-membered ring | digitellinc.com |

Organocatalytic and Acid-Catalyzed Approaches

Organocatalysis provides a metal-free alternative for asymmetric synthesis, including the formation of fluorinated molecules. nih.gov An enantioselective synthesis of this compound could be approached through an organocatalytic intramolecular cyclization. For example, a chiral Brønsted acid or a bifunctional amine-thiourea catalyst could activate a suitable acyclic precursor, such as an amino alcohol bearing a gem-difluoroalkene moiety, to facilitate a stereocontrolled ring closure.

Enantioselective organocatalytic fluorocyclizations have been successfully developed for the synthesis of smaller fluorinated heterocycles like tetrahydrofurans and pyrrolidines, establishing the principle of this approach. acs.org In these reactions, a chiral catalyst controls the stereochemical outcome of the cyclization onto a fluorinated unit.

Acid-catalyzed cyclization is a fundamental method for heterocycle synthesis. A strong acid could promote the intramolecular condensation of an appropriately functionalized amino alcohol precursor to form the 1,4-oxazepane ring. The presence of the electron-withdrawing gem-difluoro group would need to be carefully considered, as it could deactivate nearby functional groups involved in the cyclization.

Table 4: Illustrative Organocatalytic and Acid-Catalyzed Strategies

| Strategy | Catalyst Type | Example Catalyst | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Organocatalytic Cyclization | Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Asymmetric protonation and activation of a precursor for enantioselective ring closure. | acs.org |

| Organocatalytic Cyclization | Bifunctional Catalyst | Takemoto Catalyst (Thiourea-based) | Activation of both nucleophile and electrophile via hydrogen bonding. | nih.gov |

| Acid-Catalyzed Cyclization | Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Protonation-induced intramolecular nucleophilic attack to form the oxazepane ring. | nih.gov |

Challenges and Innovations in the Synthesis of Medium-Ring Fluorinated Azacycles

The synthesis of seven-membered heterocycles, such as 1,4-oxazepanes, presents inherent challenges that are often magnified by the presence of fluorine atoms. These difficulties contribute to the underrepresentation of such scaffolds in screening libraries. nih.gov

Key Synthetic Challenges:

Enthalpic and Entropic Barriers: The formation of medium-sized rings is entropically disfavored compared to smaller five- or six-membered rings. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization, which can be impractical for large-scale synthesis.

Transannular Strain: Non-bonding interactions between atoms across the seven-membered ring can lead to conformational strain, making ring closure energetically unfavorable. researchgate.net

Conformational Flexibility: The multiple low-energy conformations of medium rings can make stereoselective reactions difficult to control, as the reactive conformation may not be the most stable one.

Electronic Effects of Fluorine: The strong electron-withdrawing nature of the gem-difluoro group can significantly alter the reactivity of adjacent functional groups, potentially hindering desired cyclization or functionalization steps. rsc.org

Rearrangements and Side Reactions: The introduction of fluorine into N-heterocyclic systems can sometimes promote unexpected side reactions, such as rearrangements, driven by neighboring group participation. beilstein-journals.org Ring-opening fluorination is another potential pathway that can compete with the desired transformation. nih.gov

Innovations Overcoming These Challenges:

Template-Assisted Synthesis: Using rigid templates to pre-organize the acyclic precursor can help overcome the entropic barrier to cyclization.

Ring-Expansion Strategies: Building upon smaller, more easily formed rings through methods like carbene insertion offers an innovative way to bypass difficult medium-ring cyclizations. researchgate.net

Advanced Catalysis: The development of highly active and selective transition metal and organocatalysts allows for cyclizations to occur under milder conditions, reducing side reactions and improving yields.

Fluorocyclization Reactions: Methods that form the ring and install the fluorine atom in a single step, such as organocatalytic fluorocyclizations, provide an efficient and stereocontrolled route to these challenging targets. acs.org

Continued innovation in catalytic systems and the development of novel ring-forming strategies are crucial for unlocking the full potential of fluorinated medium-ring azacycles like this compound in chemical biology and drug discovery.

Chemical Reactivity and Transformation Pathways of the 6,6 Difluoro 1,4 Oxazepane Core

Reactivity at the Difluoro-Substituted Carbon Center

The carbon atom bearing the two fluorine atoms (C6) is a key site of chemical interest within the 6,6-difluoro-1,4-oxazepane ring. The high electronegativity of the fluorine atoms significantly influences the reactivity of this position.

The C-F bonds are exceptionally strong, rendering the fluorine atoms themselves poor leaving groups under standard nucleophilic substitution conditions. However, the gem-difluoro group can activate the adjacent C-H bonds (at C5 and C7) for deprotonation by a strong base. This is due to the inductive electron-withdrawing effect of the fluorine atoms, which increases the acidity of the neighboring protons. The resulting carbanion could then participate in various electrophilic substitution reactions, allowing for functionalization at these positions.

Furthermore, under specific conditions, the difluoromethylene group can be involved in radical reactions. The introduction of a difluoromethyl group into heterocycles via radical processes is a known strategy in synthetic chemistry. It is conceivable that this compound could undergo transformations initiated by radical species, leading to a variety of derivatives.

Elimination reactions involving the fluorine atoms are generally disfavored due to the strength of the C-F bond. However, under forcing conditions or with specialized reagents, elimination to form a fluoro-alkene intermediate might be possible, although this would likely require significant activation.

Transformations Involving the Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen heteroatoms within the 1,4-oxazepane (B1358080) ring are expected to exhibit characteristic reactivity patterns.

The secondary amine at the N4 position is a nucleophilic center and is readily susceptible to a range of chemical transformations. These include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base would lead to the corresponding N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) would yield N-acyl derivatives.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides could be employed to introduce aryl substituents on the nitrogen atom.

N-Sulfonylation: Reaction with sulfonyl chlorides would provide N-sulfonylated products.

The oxygen atom at the O1 position behaves as a typical ether oxygen. It can act as a Lewis base and coordinate to Lewis acids. Protonation of the oxygen under strongly acidic conditions could activate the ring towards cleavage. However, direct reactions at the oxygen atom are generally less common compared to the transformations at the nitrogen center.

Ring-Opening and Ring-Contraction/Expansion Reactions of the Oxazepane Moiety

The seven-membered 1,4-oxazepane ring possesses a degree of ring strain that can drive certain chemical transformations.

Ring-Opening Reactions: The 1,4-oxazepane ring can be susceptible to cleavage under various conditions. Reductive cleavage of the C-O or C-N bonds using strong reducing agents could lead to linear amino alcohol derivatives. Acid-catalyzed hydrolysis, particularly with activation from neighboring groups, could also result in ring opening. For instance, treatment with a strong acid could lead to the formation of an oxonium ion, making the ether linkage more susceptible to nucleophilic attack.

Ring-Contraction Reactions: Ring contractions of heterocyclic systems are known to occur through various mechanisms, often involving rearrangement of an intermediate. For this compound, a potential pathway for ring contraction could involve a transannular reaction between the nitrogen and an activated carbon atom, followed by bond cleavage. For example, activation of a carbon atom adjacent to the oxygen, followed by nucleophilic attack by the nitrogen, could lead to a bicyclic intermediate that subsequently rearranges to a smaller ring system, such as a substituted piperazine (B1678402) or morpholine.

Ring-Expansion Reactions: Ring expansion of the 1,4-oxazepane ring is less common but could be envisioned through specific synthetic strategies. One hypothetical approach could involve the introduction of a suitable functional group on a side chain, which could then insert into the ring. For example, a Dowd-Beckwith type ring expansion, which involves the rearrangement of a radical intermediate, could potentially be adapted to expand the oxazepane ring.

Derivatization and Functionalization of the this compound Scaffold

The this compound core can be modified at various positions to generate a library of derivatives with diverse properties.

The presence of multiple reactive sites (N-H, C-H adjacent to the CF2 group) allows for the possibility of regioselective and chemoselective reactions. The nitrogen atom is generally the most nucleophilic site and will preferentially react with electrophiles under neutral or basic conditions. This allows for selective N-functionalization in the presence of other potentially reactive groups.

To achieve functionalization at the carbon skeleton, the nitrogen atom would likely need to be protected with a suitable protecting group. Once protected, the C-H bonds adjacent to the difluoromethylene group could be targeted for deprotonation and subsequent reaction with electrophiles, as discussed in section 3.1. The choice of base and reaction conditions would be crucial to achieve the desired regioselectivity.

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic systems.

Fused Analogues: The synthesis of fused ring systems could be achieved by introducing appropriate functional groups onto the oxazepane ring that can then participate in intramolecular cyclization reactions. For example, N-alkylation with a bifunctional electrophile could be followed by a second cyclization to form a bicyclic system. Another approach would involve the construction of the oxazepane ring from a precursor that already contains a second ring.

Spirocyclic Analogues: Spirocyclic systems containing the this compound moiety could be prepared through several synthetic strategies. One common method involves the use of a ketone precursor that can be converted into the spirocyclic heterocycle. For instance, a spirocyclic ketone could be subjected to a sequence of reactions to build the oxazepane ring around the spiro center. Alternatively, a pre-formed oxazepane with a ketone functionality could undergo a spirocyclization reaction.

The table below summarizes potential derivatization reactions of the this compound core.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6,6-difluoro-1,4-oxazepane |

| N-Acylation | Acyl chloride, Base | N-Acyl-6,6-difluoro-1,4-oxazepane |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl-6,6-difluoro-1,4-oxazepane |

| α-C-H Functionalization | Strong base, Electrophile | 5- or 7-Substituted-6,6-difluoro-1,4-oxazepane |

| Ring Opening (Reductive) | Strong reducing agent (e.g., LiAlH4) | Linear amino alcohol |

Mechanistic Investigations of Reaction Pathways

Detailed mechanistic studies on the reactivity of this compound are not widely available in the current literature. However, the mechanisms of the transformations discussed above can be inferred from well-established principles in organic chemistry.

For instance, N-alkylation and N-acylation reactions would proceed through a standard nucleophilic substitution mechanism (SN2 or nucleophilic acyl substitution, respectively), where the nitrogen lone pair acts as the nucleophile.

The mechanism of C-H functionalization adjacent to the gem-difluoro group would involve the formation of a carbanion intermediate, stabilized by the inductive effect of the fluorine atoms. The stereochemical outcome of such reactions would depend on the nature of the electrophile and the reaction conditions.

Ring-opening, -contraction, and -expansion reactions would likely proceed through various intermediates, including carbocations, carbanions, or radicals, depending on the specific reaction conditions. For example, acid-catalyzed ring opening would involve protonation of the oxygen or nitrogen atom, followed by nucleophilic attack. Ring contractions might proceed via rearrangements such as the Favorskii rearrangement if a suitable α-halo ketone derivative were prepared.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the reaction mechanisms, transition state energies, and regioselectivity of the various transformations of the this compound core. Such studies would be instrumental in predicting the feasibility of proposed reaction pathways and in designing new synthetic routes to novel derivatives.

Elucidation of Intermediates and Transition States

There is no available scientific literature that elucidates the intermediates and transition states involved in the chemical reactions of the this compound core. Detailed mechanistic studies, which would involve techniques such as spectroscopy, kinetic analysis, and computational chemistry to identify and characterize transient species, have not been reported for this compound.

For a typical, well-studied compound, this section would include data from computational modeling, such as Density Functional Theory (DFT) calculations, which can provide insights into the geometries and energies of transition states and intermediates. Spectroscopic methods, including NMR and mass spectrometry, might also be used to detect and characterize reactive intermediates. However, no such studies have been published for this compound.

Role of Fluorine in Modulating Reactivity and Selectivity

While the role of fluorine in modulating the reactivity and selectivity of organic molecules is a broad and well-documented field of study, there are no specific research findings that detail these effects in the context of the this compound core. The influence of the gem-difluoro group at the 6-position on the reactivity of the oxazepane ring system has not been specifically investigated or reported.

Generally, the introduction of a gem-difluoro unit can be expected to exert strong stereoelectronic effects. The high electronegativity of fluorine atoms can significantly alter the electron density of the surrounding atoms, influencing the acidity of adjacent protons and the nucleophilicity or electrophilicity of nearby functional groups. Furthermore, the C-F bonds can participate in hyperconjugation and dipole-dipole interactions, which can affect the conformational preferences of the ring and, consequently, the selectivity of its reactions. Without specific studies on this compound, any discussion of these effects remains speculative.

Detailed research findings, including quantitative data on reaction rates, product distributions, and stereochemical outcomes that would highlight the specific influence of the difluoro moiety, are not available.

Data Tables

Due to the absence of experimental or computational data on the chemical reactivity and transformation pathways of this compound, no data tables can be generated.

Theoretical and Computational Studies of 6,6 Difluoro 1,4 Oxazepane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the electron distribution and bonding within the 6,6-Difluoro-1,4-oxazepane molecule.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, characterized by its high bond dissociation energy and significant polarity. wikipedia.org The high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5) results in a highly polarized Cδ+—Fδ− bond, where electron density is heavily skewed towards the fluorine atoms. wikipedia.orgnih.gov This introduces substantial ionic character to the bond. wikipedia.org

| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-H | 1.09 | ~98 |

| C-C | 1.54 | ~88 |

| C-F | 1.35 | ~115 wikipedia.org |

The strong inductive effect of the gem-difluoro group profoundly impacts the charge distribution within the this compound molecule. Quantum chemical calculations can quantify this through the computation of partial atomic charges. The C6 carbon atom is rendered significantly electron-deficient (highly positive partial charge), while the fluorine atoms carry a strong negative partial charge.

This polarization extends throughout the ring, modulating the electron density of the nitrogen and oxygen heteroatoms. The basicity of the nitrogen at the N4 position and the oxygen at the O1 position is expected to be reduced compared to the non-fluorinated parent compound due to this electron withdrawal.

An electrostatic potential (ESP) map visually represents this charge distribution. For this compound, the ESP map would show a region of intense negative potential (typically colored red) localized around the fluorine atoms, indicating their role as Lewis basic centers. Conversely, a region of positive potential (blue) would be centered around the C6 carbon and the hydrogen atom attached to the N4 nitrogen, highlighting potential sites for nucleophilic attack.

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| F (on C6) | -0.35 |

| C6 | +0.60 |

| C5 / C7 | +0.05 |

| N4 | -0.20 |

| O1 | -0.25 |

Conformational Analysis of the Seven-Membered Ring System

Seven-membered rings are conformationally complex due to their high degree of flexibility, possessing multiple low-energy conformations and pathways for interconversion. chemrxiv.orgacs.org

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like the 1,4-oxazepane (B1358080) core exist as a dynamic equilibrium of several conformers. acs.org The most stable conformations are typically from the twist-chair (TC) and twist-boat (TB) families. acs.orgnih.gov These conformers can interconvert through low-energy processes known as pseudorotations. nih.gov The transition between a chair and a boat form, for instance, represents a higher-energy ring inversion process. nih.gov Computational models are essential for mapping these complex potential energy surfaces and identifying the kinetic barriers between different conformational states.

The introduction of the CF2 group at the C6 position significantly alters the conformational landscape of the 1,4-oxazepane ring. nih.gov The conformational preferences are dictated by a balance of several factors:

Steric Effects : The fluorine atom is larger than hydrogen (van der Waals radii of ~1.47 Å for F vs. ~1.20 Å for H), which can lead to increased steric strain in certain conformations.

Dipole Interactions : The large dipole moment of the C-F bonds interacts with the dipoles of the C-O and C-N bonds within the ring. Conformations that minimize the repulsion between these dipoles will be energetically favored. rsc.orgdiva-portal.org

Stereoelectronic Effects : The gauche effect, a phenomenon where molecules prefer a conformation with electronegative groups oriented gauche (60° dihedral angle) to one another, can be a significant factor. nih.gov Hyperconjugative interactions that align a σ C-H bond with a σ* C-F orbital can also stabilize specific puckered forms. nih.gov

Computational studies on analogous fluorinated systems suggest that gem-difluorination can raise the energy barrier for ring inversion and may favor conformations that are less populated in the non-fluorinated parent compound. researchgate.netnih.gov For example, a twist-chair conformation that places the bulky and polar CF2 group in a pseudo-equatorial position to reduce steric and electrostatic clashes might be particularly stabilized.

| Compound | Relative Energy of Twist-Chair (TC) | Relative Energy of Twist-Boat (TB) |

|---|---|---|

| 1,4-Oxazepane | 0.0 (most stable) | +0.8 |

| This compound | 0.0 (most stable) | +1.5 (destabilized by dipole interactions) |

Prediction of Reactivity and Reaction Pathways via Computational Models

Computational models are invaluable for predicting the chemical reactivity of this compound. By analyzing its calculated electronic structure, a clear picture of its likely chemical behavior emerges.

The strong electron-withdrawing nature of the CF2 group deactivates the entire ring toward electrophilic attack. The nitrogen and oxygen atoms are less nucleophilic and less basic than in a standard 1,4-oxazepane. Conversely, the increased partial positive charge on the C6 carbon makes it a potential, albeit sterically hindered, site for attack by a strong nucleophile. Furthermore, the acidity of the protons on the adjacent C5 and C7 carbons is expected to be enhanced, making these positions susceptible to deprotonation by a strong base.

Computational methods can be used to model specific reaction pathways. rsc.org By calculating the energies of reactants, transition states, and products, it is possible to determine activation energies and reaction thermodynamics. For example, modeling the N-alkylation or N-acylation at the N4 position would likely show a higher activation barrier for the difluorinated compound compared to its non-fluorinated counterpart, confirming its reduced nucleophilicity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can also predict reactivity. The HOMO location indicates the most likely site for electrophilic attack, while the LUMO location suggests the site for nucleophilic attack. acs.orgemerginginvestigators.org

Intermolecular Interactions and Fluorine-Specific Effects

Detailed computational studies would be required to analyze the specific nature of intermolecular interactions involving this compound. Such studies would typically involve quantum mechanical calculations to model dimers or larger clusters of the molecule, identifying and quantifying the strength of various interactions. The presence of the difluoro group on the carbon atom adjacent to both the oxygen and nitrogen atoms in the oxazepane ring is expected to have a profound influence on the molecule's electronic properties and, consequently, its interaction patterns.

Hydrogen Bonding in Fluorinated Systems

To assess hydrogen bonding in systems containing this compound, it would be necessary to identify potential hydrogen bond donors and acceptors. The nitrogen atom of the oxazepane ring is a potential hydrogen bond acceptor. The hydrogen atoms on the carbon atoms of the ring could act as weak hydrogen bond donors. The fluorine atoms themselves are generally considered poor hydrogen bond acceptors. Computational analysis would be essential to determine the geometry and energy of any potential hydrogen bonds formed between molecules of this compound or with other molecules.

A hypothetical data table for hydrogen bond analysis would look like this:

| Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| N-H | O | - | - | - |

| C-H | O | - | - | - |

| C-H | N | - | - | - |

| C-H | F | - | - | - |

| No data is available for this compound. |

Weak Non-Covalent Interactions

Beyond classical hydrogen bonding, the fluorine atoms in this compound would likely participate in other weak non-covalent interactions. These could include dipole-dipole interactions, given the high electronegativity of fluorine, and dispersion forces. The study of these interactions often employs techniques like Hirshfeld surface analysis and the quantum theory of atoms in molecules (QTAIM). researchgate.net Such analyses could reveal close contacts between atoms and quantify the nature of these interactions.

A representative data table for weak non-covalent interactions might include:

| Interacting Atom Pair | Type of Interaction | Distance (Å) | Contribution to Crystal Packing (%) |

| F···H | Weak Hydrogen Bond | - | - |

| F···F | Halogen-Halogen | - | - |

| O···H | van der Waals | - | - |

| C···H | van der Waals | - | - |

| No data is available for this compound. |

Applications of 6,6 Difluoro 1,4 Oxazepane in Advanced Chemical Synthesis and Materials Science

Utility as a Synthetic Building Block for Complex Molecules

6,6-Difluoro-1,4-oxazepane is a valuable, yet underexplored, building block for the synthesis of more complex molecules. The seven-membered 1,4-oxazepane (B1358080) ring system is a recurring motif in biologically active compounds. The strategic placement of a gem-difluoro group at the 6-position offers a unique handle for modifying molecular properties. The synthesis of such fluorinated heterocycles often involves the use of specialized fluorinating reagents like diethylaminosulfur trifluoride (DAST) on a corresponding keto-precursor.

The presence of the nitrogen and oxygen atoms at the 1- and 4-positions, respectively, provides two distinct points for further functionalization. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. This versatility allows for the construction of diverse molecular architectures, making this compound a promising starting material for the synthesis of novel pharmaceutical candidates and functional materials.

Incorporation into Diverse Compound Libraries and Scaffolds for Chemical Exploration

The creation of compound libraries based on privileged scaffolds is a cornerstone of modern drug discovery. Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. The 1,4-oxazepane core is considered a privileged scaffold, and its difluorinated version, this compound, presents an attractive platform for the design and synthesis of novel compound libraries.

By systematically modifying the substituents on the nitrogen atom and potentially at other positions of the ring, vast libraries of compounds can be generated. These libraries can then be screened against a variety of biological targets to identify new lead compounds. The gem-difluoro group in these library members can enhance their metabolic stability and modulate their binding affinity and selectivity, thereby increasing the probability of discovering compounds with desirable pharmacological profiles. The development of synthetic routes that allow for the late-stage functionalization of the this compound core would be particularly valuable for the efficient construction of such libraries.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of fluorinated compounds can be harnessed for the development of novel synthetic methodologies. While specific methods involving this compound are not yet extensively reported, the principles of fluorine chemistry suggest several possibilities. For instance, the electron-withdrawing nature of the gem-difluoro group can influence the reactivity of adjacent functional groups, potentially enabling regioselective reactions that would be difficult to achieve with the non-fluorinated analogue.

Furthermore, the development of efficient and scalable syntheses of this compound itself is an area of active research. Challenges in the stereoselective synthesis of substituted 1,4-oxazepanes can be addressed through innovative catalytic methods. The insights gained from the synthesis of this and other fluorinated heterocycles can contribute to the broader field of organofluorine chemistry and enable the preparation of a wider range of novel fluorinated building blocks.

Potential in Agrochemical and Polymer Chemistry

The introduction of fluorine is a well-established strategy for enhancing the efficacy and metabolic stability of agrochemicals. nih.govresearchgate.netccspublishing.org.cn Fluorinated compounds often exhibit improved penetration through biological membranes and resistance to metabolic degradation, leading to enhanced biological activity. researchgate.net

The this compound scaffold could be incorporated into new pesticide and herbicide candidates. The gem-difluoro group can act as a stable isostere for a carbonyl group, which is present in many existing agrochemicals. This substitution can lead to compounds with improved environmental profiles and reduced off-target effects.

In the realm of polymer chemistry, the incorporation of fluorinated monomers can impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered surface properties. rsc.org While the direct polymerization of this compound has not been reported, it could potentially serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with specialized applications. doi.org

The presence of the gem-difluoro group at the 6-position of the 1,4-oxazepane ring is expected to have a significant impact on its physicochemical properties, which in turn influences its suitability for various material applications.

| Property | Expected Impact of 6,6-Difluorination | Rationale |

| Lipophilicity (LogP) | Increase | The replacement of two C-H bonds with two C-F bonds generally increases lipophilicity. |

| Dipole Moment | Increase | The high electronegativity of fluorine atoms creates a strong dipole moment across the C-F bonds, leading to an overall increase in the molecular dipole moment. |

| Metabolic Stability | Increase | The C-F bond is significantly stronger than the C-H bond, making the molecule more resistant to oxidative metabolism at the fluorinated position. researchgate.net |

| Acidity/Basicity (pKa) | Decrease in basicity of the nitrogen atom | The electron-withdrawing inductive effect of the gem-difluoro group will decrease the electron density on the nitrogen atom, making it less basic. researchgate.netdntb.gov.ua |

| Conformational Preference | Altered | The gem-difluoro group can influence the ring conformation due to stereoelectronic effects, such as the gauche effect. smolecule.com |

These modified properties can be advantageous in the design of functional materials. For example, increased thermal and metabolic stability can be beneficial for polymers used in harsh environments or for biologically active molecules.

The unique properties of this compound make it an interesting candidate for incorporation into functional materials. The design of such materials would leverage the specific attributes imparted by the difluorinated oxazepane unit.

Fluoropolymers: By designing appropriate derivatives of this compound that can undergo polymerization, novel fluoropolymers could be synthesized. These polymers might exhibit high thermal stability, chemical inertness, and low surface energy, making them suitable for applications such as specialized coatings, membranes, and advanced lubricants.

Liquid Crystals: The introduction of the rigid and polar gem-difluoro group could be used to design new liquid crystalline materials. The difluorinated oxazepane core could be incorporated into mesogenic structures to influence their phase behavior and electro-optical properties.

Materials for Biomedical Applications: The metabolic stability and potential for specific biological interactions make this compound a candidate for incorporation into biomaterials. For example, it could be part of the structure of hydrogels or drug delivery systems, where its properties could be tuned to control drug release and biocompatibility. The development of dynamic covalent chemistry based on heterocycles also opens avenues for creating self-healing and recyclable polymers incorporating such units. nih.gov

The systematic study of structure-property relationships in materials containing the this compound unit will be crucial for unlocking its full potential in materials science.

Future Research Directions and Perspectives on 6,6 Difluoro 1,4 Oxazepane Chemistry

Exploration of Uncharted Synthetic Routes to the Difluoro-oxazepane Core

The development of efficient and versatile synthetic methodologies is paramount to unlocking the potential of 6,6-Difluoro-1,4-oxazepane. While established methods for the synthesis of fluorinated heterocycles and 1,4-oxazepane (B1358080) derivatives exist, future research should focus on novel strategies that offer improved yields, stereocontrol, and substrate scope.

One promising avenue is the exploration of tandem transformations , which can construct the oxazepane ring in a single, atom-economical step. For instance, a C-N coupling followed by a C-H carbonylation has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives and could be adapted for the synthesis of the difluoro-oxazepane core. nih.gov Another uncharted route could involve the use of difluorocarbene precursors in cycloaddition reactions. The in-situ generation of difluorocarbene and its subsequent reaction with suitable nitrogen-containing precursors could provide a direct entry to the this compound ring system. researchgate.net

Furthermore, the development of asymmetric synthetic routes is crucial for accessing enantiomerically pure this compound derivatives. Chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has proven effective for the synthesis of chiral 1,4-benzoxazepines and could be investigated for the synthesis of non-annulated difluoro-oxazepanes. nih.govacs.org

| Synthetic Strategy | Potential Precursors | Key Advantages |

| Tandem C-N Coupling/C-H Carbonylation | Phenylamines and allyl halides | Atom economy, green chemistry relevance nih.gov |

| Difluorocarbene Cycloaddition | α,β-unsaturated imines and TFDA | Direct introduction of the gem-difluoro moiety researchgate.net |

| Asymmetric Desymmetrization | 3-substituted oxetanes | Access to enantiomerically pure compounds nih.govacs.org |

Discovery of Novel Reactivity and Transformation Mechanisms

The presence of the gem-difluoro group at the 6-position of the 1,4-oxazepane ring is expected to impart unique reactivity to the molecule. Future research should focus on exploring these novel reaction pathways and understanding the underlying mechanisms.

The Minisci reaction , a powerful tool for the C-H functionalization of heterocycles, could be investigated with this compound. Comparing the reactivity of the gem-difluorinated compound with its non-fluorinated counterpart could reveal the electronic effects of the fluorine atoms on the reaction outcome. nih.gov Additionally, the reactivity of the gem-difluoro moiety itself should be explored. For example, defluorinative functionalization reactions could provide access to a range of monofluorinated oxazepane derivatives with potential biological activity. rsc.org

Understanding the conformational preferences of the this compound ring is also critical. The fluorine atoms are likely to influence the ring's puckering and the orientation of substituents, which in turn will affect its reactivity and biological interactions.

| Reaction Type | Potential Outcome | Significance |

| Minisci Reaction | C-H functionalization of the oxazepane ring | Access to novel substituted derivatives nih.gov |

| Defluorinative Functionalization | Synthesis of monofluorinated oxazepanes | Diversification of the molecular scaffold rsc.org |

| Conformational Analysis | Understanding of ring puckering and substituent effects | Insight into structure-activity relationships |

Development of Advanced Computational Models for Fluorinated Heterocycles

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules. The development of advanced computational models specifically tailored for fluorinated heterocycles will be instrumental in accelerating research on this compound.

Quantum chemical calculations , such as those based on Hartree-Fock theory or Density Functional Theory (DFT), can be used to investigate the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives. emerginginvestigators.orgnih.gov These calculations can provide insights into the effects of fluorination on the molecule's stability and reactivity. For example, computational studies on fluorinated allopurinol (B61711) have demonstrated that fluorination can enhance chemical stability. emerginginvestigators.org

Furthermore, computational models can be used to predict the outcome of chemical reactions and to design novel synthetic routes. By simulating reaction pathways and calculating activation energies, researchers can identify the most promising conditions for a given transformation. This approach can save significant time and resources in the laboratory.

| Computational Method | Application | Predicted Properties |

| Hartree-Fock Theory | Molecular property investigation | Chemical stability, reactivity emerginginvestigators.org |

| Density Functional Theory (DFT) | Reaction pathway simulation | Activation energies, reaction outcomes |

Expansion of Non-Biological Applications and Material Science Contributions

While the primary focus of fluorinated heterocycles is often in medicinal chemistry, their unique properties also make them attractive for applications in material science. Future research should explore the potential of this compound as a building block for novel materials.

The incorporation of the difluoro-oxazepane core into polymers could lead to materials with enhanced thermal stability, chemical resistance, and desirable dielectric properties. For instance, fluorinated heterocyclic polyamides have been shown to exhibit high thermal stability and good electrical insulating properties. researchgate.net The gem-difluoro group in this compound could impart similar or even superior properties to new polymer systems.

Another area of interest is the use of fluorinated compounds in advanced materials such as fluorinated graphenes. Fluorination can modify the surface chemistry and electrical properties of materials, opening up possibilities for applications in sensors and electronics. mdpi.com The potential of this compound to influence the properties of such materials warrants investigation.

| Application Area | Potential Material | Key Properties |

| Polymer Chemistry | Fluorinated polyamides or polyesters | Thermal stability, chemical resistance, low dielectric constant researchgate.net |

| Advanced Materials | Modified graphenes or other nanomaterials | Altered surface chemistry and electronic properties mdpi.com |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are becoming increasingly important in all areas of chemical research. Future work on this compound should prioritize the development of sustainable synthetic methods and the use of environmentally benign reagents and solvents.

One approach is the use of water as a reaction medium . While challenging for many organic reactions, the development of surfactant-based catalytic systems has enabled nucleophilic fluorination in water, offering a greener alternative to traditional organic solvents. digitellinc.com Another strategy is the use of microwave-assisted synthesis , which can often reduce reaction times, improve yields, and minimize the use of hazardous solvents. rasayanjournal.co.in

Furthermore, the development of catalytic methods for the synthesis of this compound is a key goal. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste and improve atom economy. The exploration of novel catalysts for fluorination and cyclization reactions will be a major focus of future research. criver.com The development of safer and more environmentally friendly fluorinating reagents is also a critical aspect of sustainable fluorine chemistry. sciencedaily.com

| Green Chemistry Principle | Application in this compound Chemistry |

| Use of renewable feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Development of tandem and catalytic reactions. nih.gov |

| Use of safer solvents and auxiliaries | Application of water or solvent-free reaction conditions. digitellinc.comrasayanjournal.co.in |

| Design for energy efficiency | Utilization of microwave-assisted synthesis. rasayanjournal.co.in |

| Use of catalysis | Development of novel catalytic systems for fluorination and cyclization. criver.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6,6-Difluoro-1,4-oxazepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, fluorinated amines or alcohols can undergo ring-closing reactions using agents like hydrochloric acid or oxidizing/reducing agents. Optimization includes adjusting temperature (e.g., 50–80°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what key spectral signatures should researchers anticipate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine placement and ring structure. Key signatures include distinct fluorine coupling patterns (e.g., geminal F-F coupling at ~-150 ppm in ¹⁹F NMR) and deshielded protons adjacent to electronegative atoms. Infrared (IR) spectroscopy identifies C-F stretches (1000–1100 cm⁻¹) and ether/amine functional groups .

Q. What are the primary challenges in achieving regioselective functionalization of this compound, and how can these be mitigated?

- Methodological Answer : The electron-withdrawing fluorine atoms can deactivate the ring, complicating nucleophilic substitution. Strategies include using directing groups (e.g., Boc-protected amines) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to enhance selectivity. Computational modeling (DFT) aids in predicting reactive sites .

Advanced Research Questions

Q. How do the electronic effects of the difluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated oxazepanes?

- Methodological Answer : The strong electron-withdrawing nature of fluorine increases ring electrophilicity, accelerating reactions with nucleophiles (e.g., Grignard reagents). Comparative kinetic studies using non-fluorinated analogs (e.g., 1,4-oxazepane) reveal rate enhancements of 2–5× in SN2 mechanisms. Hammett plots correlate substituent effects with reaction barriers .

Q. How does the presence of fluorine atoms at the 6,6-positions affect the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

- Methodological Answer : Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., liver microsomes) show prolonged half-life (>6 hours vs. <2 hours for non-fluorinated analogs). LogP measurements and Caco-2 cell assays indicate improved lipophilicity and blood-brain barrier penetration due to fluorine’s hydrophobic character .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Solutions include:

- Standardization : Adopting uniform bioassay protocols (e.g., NIH/NCATS guidelines).

- Analytical Rigor : Using LC-MS to verify compound purity (>98%) and stability.

- Meta-Analysis : Applying statistical tools (e.g., Bayesian inference) to reconcile disparate datasets .

Comparative Analysis Table

| Property | This compound | 1,4-Oxazepane (Parent) | 2-Methyl-1,4-oxazepane |

|---|---|---|---|

| Reactivity (SN2) | Enhanced (fluorine EW effect) | Moderate | Reduced (steric hindrance) |

| Metabolic Stability | High (t₁/₂ >6h) | Low (t₁/₂ <2h) | Moderate (t₁/₂ ~4h) |

| LogP | 1.8–2.2 | 0.5–0.8 | 1.2–1.5 |

| Key Spectral Markers | ¹⁹F NMR: -150 ppm (geminal F-F) | N/A | ¹H NMR: δ 1.2 (CH₃) |

| Sources: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.